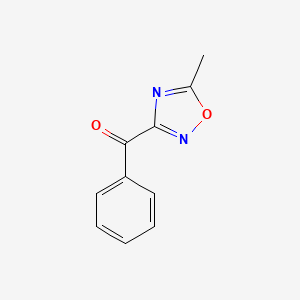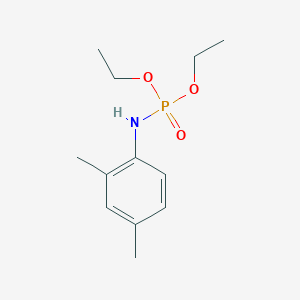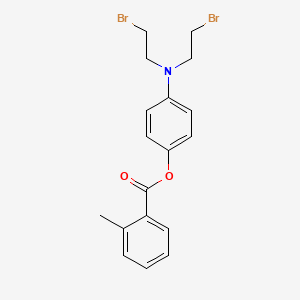
p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate: is a chemical compound with the molecular formula C17H19Br2NO3 It is known for its unique structure, which includes a phenyl ring substituted with bis(2-bromoethyl)amino groups and an o-methylbenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate typically involves the nucleophilic aromatic substitution reaction. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which makes it more susceptible to nucleophilic attack. The reaction conditions often include the use of strong bases and solvents that can stabilize the intermediate complexes formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bis(2-bromoethyl)amino groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines. The reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological molecules to explore its potential as a therapeutic agent.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties.
Mécanisme D'action
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate involves its interaction with molecular targets through its functional groups. The bis(2-bromoethyl)amino groups can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. This interaction can affect various molecular pathways, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
p-(Bis(2-chloroethyl)amino)phenyl o-methylbenzoate: Similar structure but with chlorine atoms instead of bromine.
p-(Bis(2-bromoethyl)amino)phenyl p-methylbenzoate: Similar structure but with a different position of the methyl group on the benzoate ester.
Uniqueness: The presence of bromine atoms in p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate makes it more reactive in nucleophilic substitution reactions compared to its chlorine analog. This reactivity can be advantageous in certain synthetic applications, making it a unique and valuable compound in research and industry.
Propriétés
Numéro CAS |
21667-02-7 |
|---|---|
Formule moléculaire |
C18H19Br2NO2 |
Poids moléculaire |
441.2 g/mol |
Nom IUPAC |
[4-[bis(2-bromoethyl)amino]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C18H19Br2NO2/c1-14-4-2-3-5-17(14)18(22)23-16-8-6-15(7-9-16)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |
Clé InChI |
YYLJRENQBJIZGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


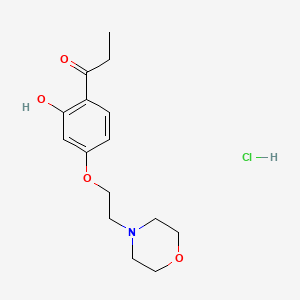

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
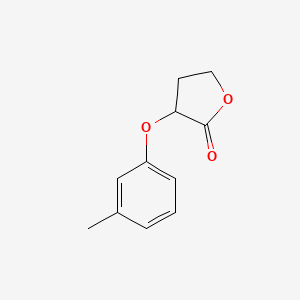


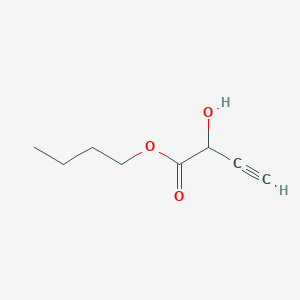
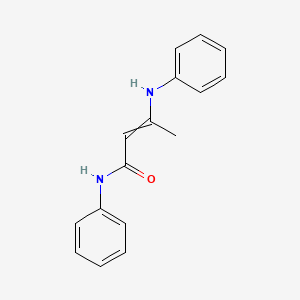
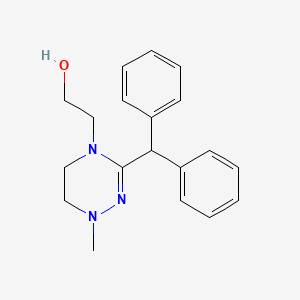
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)


